1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide
Description
1,3,5-Trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 5, and a carboxamide linker connecting to a pyrazolo[1,5-a]pyridine moiety. This structural configuration confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in oncology. The pyrazolo[1,5-a]pyridine scaffold is known for its role in kinase inhibition and antitumor activity, while the 1,3,5-trimethyl substitution enhances lipophilicity and metabolic stability compared to unsubstituted analogs .
Properties
IUPAC Name |
1,3,5-trimethyl-N-pyrazolo[1,5-a]pyridin-5-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-9-13(10(2)18(3)17-9)14(20)16-11-5-7-19-12(8-11)4-6-15-19/h4-8H,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLSSPOGSYDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H15N5O
- Molecular Weight : 269.308 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may function as an inhibitor of specific kinases and enzymes involved in cancer cell proliferation and survival pathways.
Key Mechanisms:
- Inhibition of Kinases : Compounds with similar pyrazolo structures have shown to inhibit Aurora-A kinase and Polo-like kinases, which are crucial for cell cycle regulation and mitotic progression12.
- Antioxidant Properties : Some studies suggest that pyrazole derivatives exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells34.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of pyrazole derivatives. For instance:
- Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.95 µM to over 49 µM depending on the specific derivative41.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 26 | Kinase inhibition |
| Compound B | A549 | 0.95 | Induces autophagy |
| Compound C | HCT116 | <0.067 | Aurora-A kinase inhibition |
Antimicrobial Activity
Research also highlights the antimicrobial properties of pyrazole compounds. For example:
- Bacterial Inhibition : Certain derivatives have shown efficacy against bacterial strains such as E. coli and S. aureus, indicating potential for development into antimicrobial agents1.
Study 1: Anticancer Efficacy
A study conducted by Umesha et al. explored the effects of synthesized pyrazole carboxamides on breast cancer cell lines. The results indicated a significant reduction in cell viability when combined with doxorubicin, suggesting a synergistic effect that enhances the efficacy of conventional chemotherapy3.
Study 2: Antimicrobial Properties
Another investigation focused on the synthesis of novel pyrazoles containing amide linkages demonstrated promising antibacterial activity against multiple pathogens. Notably, a derivative exhibited superior activity compared to standard antibiotics1.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Pyrimidine/Pyridine Hybrids
Pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines are closely related scaffolds. Key differences include:
- Electronic Properties: Pyrazolo[1,5-a]pyridines (as in the target compound) exhibit distinct π-electron delocalization compared to pyrazolo[1,5-a]pyrimidines, influencing binding interactions with biological targets like kinases. For example, pyrazolo[1,5-a]pyrimidines with amino groups at C7 show enhanced fluorescence (λem = 393–414 nm), whereas pyrazolo[1,5-a]pyridines may prioritize steric effects due to methyl substituents .
Physicochemical Properties
| Property | Target Compound | Analogues (e.g., 3a, 86) |
|---|---|---|
| Melting Point (°C) | ~150–160 (predicted) | 133–183 (varies with substituents) |
| Solubility (logS) | ~-4.5 (low aqueous solubility) | -3.8 to -4.2 (similar for chloro/cyano analogs) |
| Molecular Weight (g/mol) | 326.3 | 300–450 |
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for synthesizing pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives relevant to this compound?
- Answer: The synthesis typically involves multi-step condensation reactions. For example, pyrazolo[1,5-a]pyrimidines can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with enaminones or cinnamonitriles under solvent-free conditions, often optimized using microwave irradiation for higher yields . Additionally, one-pot strategies using PEG-400 as a solvent and catalyst have been reported to improve regioselectivity and reduce side products .
Q. What biological targets or therapeutic applications are associated with this compound’s structural analogs?
- Answer: Structural analogs of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines exhibit antitumor, anti-inflammatory, and antimicrobial activities. Specific targets include PARG (poly-ADP-ribose glycohydrolase) for cancer therapy and cyclin-dependent kinases (CDKs) like CDK2, which are critical in apoptosis regulation . Antimetabolite activity against trypanosomal and schistosomal pathogens has also been documented .
Q. How is regioselectivity achieved during the synthesis of pyrazole-fused heterocycles?
- Answer: Regioselectivity is controlled by the choice of reagents and reaction conditions. For instance, using 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with bidentate electrophiles directs cyclization to form pyrazolo[1,5-a]pyrimidines rather than triazine derivatives. Solvent polarity (e.g., PEG-400) and catalyst selection (e.g., K₂CO₃) further enhance selectivity .
Advanced Research Questions
Q. What experimental strategies are used to optimize reaction conditions for high-purity pyrazole-carboxamide derivatives?
- Answer: Key parameters include:
- Temperature: Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
- Catalysts: Novel catalysts (e.g., CeCl₃·7H₂O) improve yields in one-pot syntheses .
- Solvents: Polar aprotic solvents like DMF or PEG-400 enhance solubility and regioselectivity .
- Workup: Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard for purification .
Q. How do structural modifications (e.g., substituents on the pyrazole or pyridine rings) influence biological activity?
- Answer:
- Methoxy groups on aromatic rings enhance binding to kinase active sites (e.g., CDK2) by forming hydrogen bonds with hinge regions .
- Halogen substituents (Cl, Br) improve metabolic stability and hydrophobic interactions in PARG inhibitors .
- Carboxamide linkages are critical for solubility and target engagement, as shown in pyrazoloquinazoline derivatives . SAR studies using molecular docking (e.g., AutoDock Vina) validate these design principles .
Q. How do crystallographic data inform the design of pyrazolo[1,5-a]pyrimidine derivatives?
- Answer: X-ray crystallography reveals that hydrogen-bonding networks (e.g., C–H⋯N interactions) and π-π stacking stabilize the crystal lattice, which correlates with improved bioavailability. For example, cyclopenta-fused derivatives exhibit planar conformations that enhance intercalation with DNA or enzyme active sites .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for pyrazolo[1,5-a]pyrimidine syntheses: How can these be resolved?
- Answer: Variations arise from differences in:
- Microwave vs. conventional heating: Microwave-assisted methods reduce reaction times (20–30 minutes) and improve yields by 15–20% compared to thermal methods .
- Catalyst loadings: Excess K₂CO₃ (1.2–1.5 equiv.) suppresses byproducts in condensation steps .
- Workup protocols: Solvent-free purification (e.g., trituration with ethanol) vs. column chromatography impacts isolated yields .
Methodological Tables
Table 1. Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis
| Condition | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 20–30 minutes |
| Yield (%) | 55–65 | 75–85 |
| Purity (HPLC) | >90% | >95% |
| Key Catalyst | K₂CO₃ | None (solvent-free) |
Table 2. Biological Activities of Structural Analogs
| Substituent | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | CDK2 | 12.3 | |
| 4-Chlorophenyl | PARG | 8.7 | |
| Pyridin-4-ylmethyl | mGlu2/mGlu3 NAMs | 6.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
